REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.BrC1C=CC=CC=1C(Cl)=O.[NH2:21][C:22]([CH3:26])([CH3:25])[CH2:23]O>C(Cl)Cl.S(Cl)(Cl)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]2[O:8][CH2:23][C:22]([CH3:26])([CH3:25])[N:21]=2)=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(=O)O)C=C1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)Cl)C=CC=C1
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
NC(CO)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring for the period of 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 8 h
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
The excess thionyl chloride was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the white solid obtained
|
Type
|
CUSTOM
|
Details
|
kept in an ice bath
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for over night
|
Type
|
FILTRATION
|
Details
|
The precipitated white solid was filtered
|
Type
|
WASH
|
Details
|
washed several times with CH2Cl2 (4×100 mL)
|
Type
|
CUSTOM
|
Details
|
The combined CH2Cl2 was removed under rotaevoporator
|
Type
|
CUSTOM
|
Details
|
the solid obtained
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The excess of SOCl2 was evaporated to one-sixth the volume
|
Type
|
ADDITION
|
Details
|
poured in to 500 mL of dry ether
|
Type
|
TEMPERATURE
|
Details
|
cooled in ice bath
|
Type
|
CUSTOM
|
Details
|
kept in the refrigerator overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The ether was removed
|
Type
|
DISSOLUTION
|
Details
|
the precipitated hydrochloride was dissolved in 500 mL of cold water
|
Type
|
CUSTOM
|
Details
|
the brown oily residue separated
|
Type
|
EXTRACTION
|
Details
|
was extracted with CH2Cl2 (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C=1OCC(N1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |